![molecular formula C10H11FO2 B180303 Ethyl 3-fluoro-2-methylbenzoate CAS No. 114312-57-1](/img/structure/B180303.png)
Ethyl 3-fluoro-2-methylbenzoate
Overview
Description
Ethyl 3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is a colorless to pale-yellow liquid that is used in various chemical synthesis processes. This compound is known for its unique chemical properties, which make it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Various substituted benzoates.
Reduction: 3-fluoro-2-methylbenzyl alcohol.
Oxidation: 3-fluoro-2-methylbenzoic acid.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : Ethyl 3-fluoro-2-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution and reduction, making it valuable for developing new compounds.
2. Biology
- Biological Activity : Research has indicated potential biological activities associated with this compound, particularly in its interactions with biomolecules. For example, studies have explored its effects on enzyme inhibition and receptor binding mechanisms, which are crucial for drug development.
3. Medicine
- Drug Development : this compound is being investigated for its potential use in pharmaceuticals. Its unique structural properties allow it to act as a precursor for various drug candidates, particularly those targeting viral infections or cancer therapies.
4. Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require specific properties imparted by the fluorine and methyl groups. These applications span across materials science and agricultural chemistry.
Case Studies
- Anti-Viral Activity : A study investigated this compound's potential as an anti-HBV agent. Results indicated that derivatives of this compound exhibited significant inhibition against HBV replication, highlighting its medicinal potential .
- Enzyme Inhibition Studies : In another research effort, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer treatment. The findings suggested that modifications to its structure could enhance inhibitory activity .
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-2-methylbenzoate is primarily related to its ability to participate in various chemical reactions. The fluorine atom in the compound can influence the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in a variety of chemical transformations .
Comparison with Similar Compounds
- Ethyl 2-fluorobenzoate
- Ethyl 4-fluorobenzoate
- Methyl 3-fluoro-2-methylbenzoate
Comparison: this compound is unique due to the position of the fluorine and methyl groups on the aromatic ring. This specific arrangement can significantly influence the compound’s reactivity and physical properties compared to its isomers and other similar compounds .
Properties
IUPAC Name |
ethyl 3-fluoro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBRUQHZUVUAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562366 | |
Record name | Ethyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114312-57-1 | |
Record name | Ethyl 3-fluoro-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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